molecular formula C13H8ClN3 B100090 4-Chloro-2-pyridin-3-ylquinazoline CAS No. 98296-25-4

4-Chloro-2-pyridin-3-ylquinazoline

Numéro de catalogue B100090
Numéro CAS: 98296-25-4
Poids moléculaire: 241.67 g/mol
Clé InChI: TWEFNYVYEPIXIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chloro-2-pyridin-3-ylquinazoline is a chemical compound with the molecular formula C13H8ClN3. It has a molecular weight of 241.68 . It is a powder that is stored at a temperature of 4 degrees Celsius .


Synthesis Analysis

The synthesis of 4-chloro-2-pyridin-3-ylquinazoline involves several steps. One method involves the reaction of 2-aminobenzonitrile with nicotinoyl chloride hydrochloride in sulfolane at 100°C for 16 hours. This is followed by the addition of PCl5 and further stirring at 100°C for 10 hours . The mixture is then cooled to room temperature and poured into a saturated sodium bicarbonate solution. The resulting solid is filtered, washed with water, dried, and purified by flash chromatography .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-pyridin-3-ylquinazoline is 1S/C13H8ClN3/c14-12-10-5-1-2-6-11 (10)16-13 (17-12)9-4-3-7-15-8-9/h1-8H .


Physical And Chemical Properties Analysis

4-Chloro-2-pyridin-3-ylquinazoline is a powder with a melting point of 176-178 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .

Applications De Recherche Scientifique

Pharmacological Diversification of Quinazoline

Field

Medicinal Chemistry

Application

Quinazoline and its related scaffolds, including 4-Chloro-2-pyridin-3-ylquinazoline, have aroused great interest in medicinal chemists for the development of new drugs or drug candidates . The pharmacological activities of these compounds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .

Methods of Application

Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds . This involves the design and synthesis of hybrid molecules, which is achieved by the method of linking or framework integration to form one molecule .

Results or Outcomes

The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved . For example, sulphamide-linked dihydroquinazolinone hybrids have shown significant growth inhibition against various cancer cell lines with GI 50 in the range of 0.045–6.94 μM .

Quinazoline Derivatives in Drug Discovery

Field

Pharmaceutical Research

Application

Quinazoline and quinazolinone derivatives, including 4-Chloro-2-pyridin-3-ylquinazoline, are considered as noteworthy chemicals for the synthesis of diverse molecules with significant physiological and pharmacological utilization . They have received significant attention due to their wide and distinct biopharmaceutical activities .

Methods of Application

Drug discovery and optimization comprise one of the most significant targets in medicinal chemistry . Diverse set of biological activities of quinazolinones such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic have encouraged a lot of medicinal chemists to investigate this fused heterocycles as novel drug molecules .

Results or Outcomes

Several research groups have successfully investigated and reported the promising antimicrobial properties and structure-activity relationships (SAR) of various quinazolinone derivatives . A number of quinazoline derived compounds have been approved as drugs . For example, prazosin and doxazosine are used to treat benign prostatic hyperplasia and post-traumatic stress disorder , and erlotinib and gefitinib both are used for the treatment of lung and pancreatic cancers .

Quinazoline Derivatives in Complex Disease Treatment

Application

The conventional approach of “one drug one target one disease” is not appropriate in complex diseases such as cancer and infectious diseases . Quinazoline and quinazolinone derivatives, including 4-Chloro-2-pyridin-3-ylquinazoline, are considered as noteworthy chemicals for the synthesis of diverse molecules with significant physiological and pharmacological utilization . They have received significant attention due to their wide and distinct biopharmaceutical activities .

Methods of Application

In order to modulate more than one disease target simultaneously, molecular hybrids were designed by combining two or more known active pharmacophores . A molecular hybrid is a combination of two or more independently acting pharmacophores that are covalently linked . It can be achieved by the method of linking or framework integration to form one molecule, having increased the pharmacological activity .

Results or Outcomes

The strategy of designing such hybrid molecules is widely known as molecular hybridization . This approach has led to the development of lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propriétés

IUPAC Name

4-chloro-2-pyridin-3-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3/c14-12-10-5-1-2-6-11(10)16-13(17-12)9-4-3-7-15-8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEFNYVYEPIXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353506
Record name 4-chloro-2-(3-pyridyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-pyridin-3-ylquinazoline

CAS RN

98296-25-4
Record name 4-chloro-2-(3-pyridyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(pyridin-3-yl)quinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of the quinazolinone compound (6.7 g, prepared in Reference example 7) and 5.7 mL of N,N-dimethylaniline in 200 mL of benzene was heated to reflux, under nitrogen atmosphere, for one-half hour with the removal of 15 mL of distillate. After cooling to room temperature, phosphorus oxychloride (4.5 g) was added and the resulting solution heated to reflux for six hours. After cooling to room temperature, the solution was washed with ice water and dilute sodium hydroxide solution. The organic extract was dried over sodium sulfate and concentrated under reduced pressure. The concentrate was triturated in ether and collected to give the title compound (3.0 g) having the following physical data.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.